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Compound of Interest

Compound Name: 2,2-Dimethyl-3-heptanol

Cat. No.: B100318

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-
Dimethyl-3-heptanol (CAS No: 19549-70-3), a secondary alcohol with the molecular formula
CoH200. The information presented herein is essential for the identification, characterization,
and quality control of this compound in research and development settings. This document
details predicted and experimentally observed data for Nuclear Magnetic Resonance (NMR)
spectroscopy (*H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with
generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. The following tables summarize the predicted and observed chemical
shifts for 2,2-Dimethyl-3-heptanol.

1H NMR Data

The *H NMR spectrum of 2,2-Dimethyl-3-heptanol is characterized by distinct signals
corresponding to the different proton environments in the molecule. The presence of a hydroxyl
group introduces a broad singlet, the chemical shift of which can vary with concentration and

solvent.
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Predicted Chemical

Proton Assignment _ Multiplicity Integration
Shift (ppm)
-OH 15-3.0 broad s 1H
H-3 3.2-35 m 1H
H-4 12-16 m 2H
H-5 12-16 m 2H
H-6 1.2-16 m 2H
H-7 0.8-1.0 t 3H
C(CHs)3 0.8-1.0 s 9H

Note: Predicted chemical shifts are based on standard correlation tables and may vary from
experimental values.

13C NMR Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. Each
unique carbon atom gives rise to a distinct signal.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (CHs of t-butyl) ~26
C-2 (quaternary) ~35
C-3 (CH-OH) ~78
C-4 (CH2) ~34
C-5 (CHz2) ~28
C-6 (CH2) ~23
C-7 (CHs) ~14
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Note: Predicted chemical shifts are based on standard correlation tables and may vary from
experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2,2-Dimethyl-3-heptanol is dominated by a strong, broad absorption band
corresponding to the O-H stretch of the alcohol group.

Functional Group

Wavenumber (cm—1) Intensity _

Assignment
~3350 Strong, Broad O-H stretch (alcohol)
2960 - 2870 Strong C-H stretch (alkane)
~1465 Medium C-H bend (alkane)

C-O stretch (secondary
~1100 Strong

alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of 2,2-
Dimethyl-3-heptanol is expected to show a weak or absent molecular ion peak due to the
facile fragmentation of alcohols. Key fragmentation pathways include alpha-cleavage and
dehydration. Experimentally observed prominent peaks are at m/z 69, 87, and 41.
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m/z Relative Intensity (%) Proposed Fragment

144 <1 [M]* (Molecular lon)

126 Low [M - H20]*

87 High [M - CaHo]* (alpha-cleavage)

] [CsHo]* (from dehydration
69 High

product)
57 Medium [CaHo]* (t-butyl cation)
41 High [CsHs]* (allyl cation)

Note: The fragmentation pattern and relative intensities are predictive and can be influenced by
the specific ionization and analysis conditions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented.

NMR Spectroscopy

A sample of 2,2-Dimethyl-3-heptanol (5-10 mg) is dissolved in a deuterated solvent (e.g.,
CDCls, ~0.7 mL) containing a small amount of tetramethylsilane (TMS) as an internal standard.
The solution is transferred to a 5 mm NMR tube. 1H and 13C NMR spectra are acquired on a
300 MHz or higher field NMR spectrometer. For tH NMR, a sufficient number of scans are
acquired to obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled sequence is
typically used, and a larger number of scans is required due to the low natural abundance of
the 13C isotope.

IR Spectroscopy

A drop of neat 2,2-Dimethyl-3-heptanol is placed between two sodium chloride or potassium
bromide plates to form a thin liquid film. Alternatively, for an Attenuated Total Reflectance (ATR)
measurement, a drop of the sample is placed directly on the ATR crystal. The IR spectrum is
recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of
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4000-400 cm~1. A background spectrum of the empty cell or clean ATR crystal is recorded and
subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum is typically obtained using a Gas Chromatography-Mass Spectrometry
(GC-MS) system. A dilute solution of 2,2-Dimethyl-3-heptanol in a volatile organic solvent
(e.g., dichloromethane or hexane) is injected into the GC. The compound is separated from the
solvent and any impurities on a capillary column and then introduced into the mass
spectrometer. Electron ionization (El) at 70 eV is a common method for generating ions. The
mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio
(m/z).
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Caption: General workflow for the spectroscopic analysis of 2,2-Dimethyl-3-heptanol.
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Mass Spectrometry Fragmentation of 2,2-Dimethyl-3-
heptanol
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[CoH200]*
m/z = 144 (Molecular lon)

:r CHs- - H20
|
I
I Dehydration
[CsH110]* [CsH170]* [CoH1s]*
m/z = 87 m/z = 129 m/z = 126
[CsHo]*
m/z = 69

Functional Group Assignments

— C=0, C=C
4000-2500 cm~1 stretching

2500-2000 cm—1
2000-1500 cm—1
1500-400 cm™1

C=C, TN
stretching
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Dimethyl-3-heptanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100318#spectroscopic-data-for-2-2-dimethyl-3-
heptanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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